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Compound of Interest

Compound Name: DI-SEC-OCTYLAMINE

Cat. No.: B1616327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Di-sec-
octylamine, a secondary amine of interest in various chemical and pharmaceutical research

fields. Due to the limited availability of public domain spectra for this specific compound, this

guide presents predicted data based on the known spectroscopic behavior of analogous

secondary amines. It also outlines detailed experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectra, ensuring a standardized approach for

researchers.

Introduction to Di-sec-octylamine
Di-sec-octylamine, with the IUPAC name N-(1-methylheptyl)octan-2-amine and CAS number

5412-92-0, is a secondary amine with two branched octyl chains attached to a nitrogen atom.

Its molecular structure significantly influences its chemical properties, making it a subject of

interest in applications such as solvent extraction, corrosion inhibition, and as an intermediate

in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its

identity and purity in these applications.

Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR spectroscopic data for Di-sec-
octylamine. These predictions are based on established principles of spectroscopy and data

from similar aliphatic secondary amines.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of Di-sec-octylamine is expected to show

complex multiplets in the aliphatic region due to the various proton environments in the two

sec-octyl chains.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Number of Protons Assignment

~ 0.8 - 0.9 Triplet 6H
-CH₃ (terminal methyl

of both octyl chains)

~ 1.0 - 1.2 Multiplet 4H
-CH₃ (methyl group at

the chiral center)

~ 1.2 - 1.6 Multiplet 16H

-CH₂- (methylene

groups in the octyl

chains)

~ 2.5 - 2.8 Multiplet 2H
-CH- (methine proton

adjacent to nitrogen)

Broad, variable Singlet 1H N-H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon

environment in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment

~ 14 Terminal -CH₃

~ 20 - 23 -CH₃ (at chiral center)

~ 25 - 35 -CH₂- (internal methylene groups)

~ 50 - 55 -CH- (methine carbon adjacent to nitrogen)

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1616327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum of Di-sec-octylamine is expected to exhibit characteristic absorption bands

for a secondary amine.

Predicted Wavenumber

(cm⁻¹)
Intensity Vibrational Mode

~ 3300 - 3350 Weak to medium, sharp N-H stretch

~ 2850 - 2960 Strong C-H stretch (aliphatic)

~ 1465 Medium C-H bend (methylene)

~ 1375 Medium C-H bend (methyl)

~ 1100 - 1200 Weak to medium C-N stretch

Experimental Protocols
The following are detailed protocols for obtaining high-quality NMR and IR spectra of Di-sec-
octylamine.

NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of Di-sec-octylamine.

Materials:

Di-sec-octylamine sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Pipettes

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

Sample Preparation:
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Accurately weigh approximately 10-20 mg of the Di-sec-octylamine sample.

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a pipette.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard ¹H NMR spectrum. Typical parameters include:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

Pulse angle: 30-45 degrees
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Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 128-1024 (or more, depending on sample concentration)

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy Protocol
Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of Di-sec-octylamine.

Materials:

Di-sec-octylamine sample (neat liquid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or ethanol for cleaning

Kimwipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, clean it with a Kimwipe dampened with

isopropanol and allow it to dry completely.

Acquire a background spectrum. This will account for the absorbance of the atmosphere

(CO₂ and water vapor).

Sample Analysis:

Place a small drop of the neat Di-sec-octylamine liquid directly onto the ATR crystal.

Acquire the sample spectrum. Typical parameters include:
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Spectral range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks on the spectrum.

Cleaning:

Thoroughly clean the ATR crystal with a Kimwipe and an appropriate solvent (e.g.,

isopropanol) to remove all traces of the sample.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical sample like Di-sec-octylamine.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

This guide provides a foundational understanding of the expected spectroscopic properties of

Di-sec-octylamine and standardized methods for their determination. Researchers are

encouraged to use these protocols as a starting point and adapt them as necessary for their

specific instrumentation and research objectives.

To cite this document: BenchChem. [Spectroscopic Analysis of Di-sec-octylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1616327#spectroscopic-data-for-di-sec-octylamine-
nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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